molecular formula C18H20N6O3S3 B2567776 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1171401-72-1

2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2567776
CAS No.: 1171401-72-1
M. Wt: 464.58
InChI Key: SOHHXIOUACUOAN-UHFFFAOYSA-N
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Description

2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H20N6O3S3 and its molecular weight is 464.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Importance of Benzothiazole Derivatives

Benzothiazole derivatives, including those with urea and thiourea linkages, have been extensively studied for their wide range of biological activities, making them significant in medicinal chemistry. The combination of benzothiazole with various substituents has led to compounds with potential as therapeutic agents. This includes Frentizole, a urea derivative used for rheumatoid arthritis and lupus, and commercial fungicides like Bentaluron and Bethabenthiazuron. Such compounds underscore the relevance of chemical structures similar to the one , highlighting their utility in developing pharmacophores with diverse biological activities (Rosales-Hernández et al., 2022).

Biological Effects of Acetamide and Formamide Derivatives

The review of acetamide and its derivatives, including formamide, reveals their commercial importance and the extensive research into the biological consequences of exposure. These studies emphasize the diverse biological responses these compounds can elicit, reflecting their potential usage or hazards. This underscores the significance of understanding the biological effects of chemical compounds, which could be relevant for the compound , especially in assessing toxicology and therapeutic potential (Kennedy, 2001).

AMPA Receptor Agonists for Depression Treatment

The exploration of AMPA receptor agonists, highlighted by ketamine's antidepressant effects, provides a basis for researching novel antidepressants. Such research emphasizes the importance of targeting specific receptor modulators for developing fast-acting therapeutic agents for depression and related conditions. This indicates the potential research value of compounds that interact with central nervous system receptors, suggesting a possible area of application for similar compounds (Yang et al., 2012).

Use of Anesthetic Agents in Neonates and Young Children

The review of anesthetic agents, including ketamine, in neonates and young children discusses the balance between therapeutic benefits and potential neurotoxic risks. This highlights the critical need for understanding the pharmacological properties and safety profiles of chemical compounds used in pediatric anesthesia. It underscores the importance of research into compounds with anesthetic properties or those affecting the central nervous system, potentially including research into compounds similar to the one (Mellon et al., 2007).

Properties

IUPAC Name

2-[[5-[2-(4-methoxyphenyl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S3/c1-11-9-28-16(20-11)21-14(25)10-29-18-24-23-17(30-18)22-15(26)19-8-7-12-3-5-13(27-2)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,20,21,25)(H2,19,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHHXIOUACUOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.